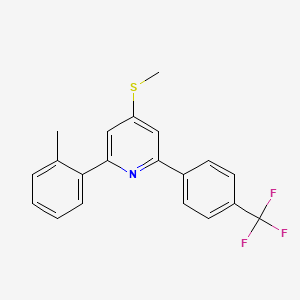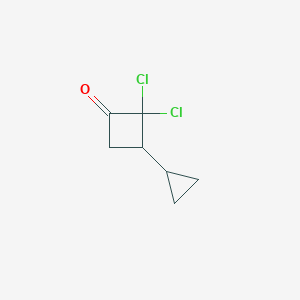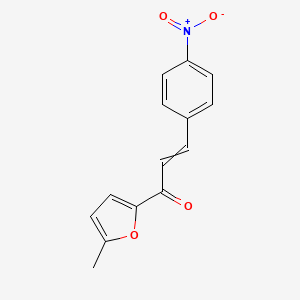
Nitroso(phenyl)-N-(2,4,6-trimethylphenyl)methanimine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nitroso(phenyl)-N-(2,4,6-trimethylphenyl)methanimine N-oxide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of nitroso, phenyl, and trimethylphenyl groups, which contribute to its distinct reactivity and applications in various fields of scientific research.
Méthodes De Préparation
The synthesis of Nitroso(phenyl)-N-(2,4,6-trimethylphenyl)methanimine N-oxide typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often require specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Nitroso(phenyl)-N-(2,4,6-trimethylphenyl)methanimine N-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of nitro compounds, while reduction reactions may yield amines.
Applications De Recherche Scientifique
Nitroso(phenyl)-N-(2,4,6-trimethylphenyl)methanimine N-oxide has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules. In biology and medicine, this compound is studied for its potential therapeutic properties and its role in biochemical pathways. Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Nitroso(phenyl)-N-(2,4,6-trimethylphenyl)methanimine N-oxide involves its interaction with specific molecular targets and pathways. The nitroso group is known to participate in redox reactions, which can influence various biochemical processes. The phenyl and trimethylphenyl groups contribute to the compound’s stability and reactivity, allowing it to interact with different enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, Nitroso(phenyl)-N-(2,4,6-trimethylphenyl)methanimine N-oxide stands out due to its unique combination of functional groups. Similar compounds may include other nitroso derivatives and phenyl-substituted compounds. the presence of the trimethylphenyl group in this compound provides additional steric hindrance and electronic effects, which can influence its reactivity and applications.
Conclusion
This compound is a versatile compound with significant importance in scientific research Its unique chemical structure and properties make it valuable in various fields, including chemistry, biology, medicine, and industry
Propriétés
Numéro CAS |
118717-87-6 |
|---|---|
Formule moléculaire |
C16H16N2O2 |
Poids moléculaire |
268.31 g/mol |
Nom IUPAC |
1-nitroso-1-phenyl-N-(2,4,6-trimethylphenyl)methanimine oxide |
InChI |
InChI=1S/C16H16N2O2/c1-11-9-12(2)15(13(3)10-11)18(20)16(17-19)14-7-5-4-6-8-14/h4-10H,1-3H3 |
Clé InChI |
KFBXYTLGJQQXEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)[N+](=C(C2=CC=CC=C2)N=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


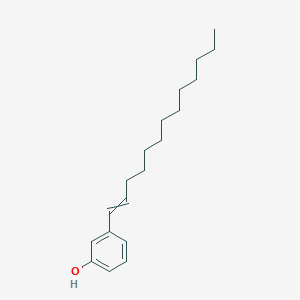

![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
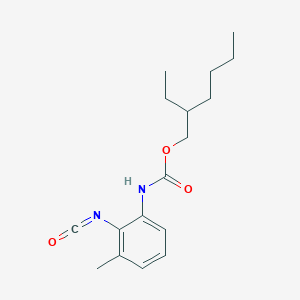
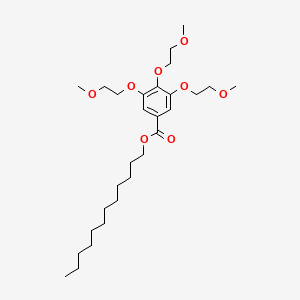
![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)

![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)
